N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride
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Description
“N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride” is a complex organic compound. It contains several functional groups, including a methoxy group, a morpholinoethyl group, a nitro group, and a carboxamide group. The compound also features a benzo[d]thiazole ring and a benzo[b]thiophene ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. Some general predictions can be made based on its structure. For example, the presence of the morpholinoethyl group might increase its solubility in water, while the aromatic rings might increase its stability .
Scientific Research Applications
Synthesis of Novel Compounds
A plethora of novel compounds, including various benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines, have been synthesized from derivatives like visnaginone and khellinone. These compounds, including N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride, have exhibited notable anti-inflammatory and analgesic properties, demonstrating high inhibitory activity on COX-2 selectivity and substantial analgesic and anti-inflammatory effects. The synthesis methods involve various reactions under specific conditions to yield these compounds in good yields, highlighting the complexity and potential of such molecular structures in pharmacological applications (Abu‐Hashem et al., 2020).
Antimicrobial and Antifungal Activity
Antibacterial and Antifungal Properties
Several synthesized compounds, including those with structures similar to or derivatives of this compound, have been evaluated for their antimicrobial properties. For instance, specific synthesized carboxamides have demonstrated in vitro antibacterial and antifungal activities against various microbial strains like E. coli, S. aureus, P. aeruginosa, S. pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. The structures of these compounds were confirmed through various spectral analyses, showcasing their potential in combating microbial infections (Desai et al., 2011).
Antitubercular Activity
Efficacy Against Mycobacterium Tuberculosis
Research has also explored the antitubercular activity of certain novel carboxamides similar in structure to this compound. These compounds have been synthesized, characterized, and screened for their antimycobacterial properties against Mycobacterium tuberculosis (Mtb). Some analogs have shown promising results as antitubercular agents with low cytotoxicity profiles, indicating potential therapeutic applications in combating tuberculosis (Marvadi et al., 2020).
Anti-inflammatory and Analgesic Properties
Inhibition of Cell Adhesion Molecules
Compounds with structures akin to this compound have shown the ability to inhibit the expression of cell adhesion molecules like E-selectin, ICAM-1, and VCAM-1. This inhibition decreases the adherence of neutrophils to activated endothelial cells, which plays a crucial role in the inflammation process. Such findings suggest potential anti-inflammatory applications for these compounds (Boschelli et al., 1995).
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5S2.ClH/c1-31-17-3-4-18-20(14-17)34-23(24-18)26(7-6-25-8-10-32-11-9-25)22(28)21-13-15-12-16(27(29)30)2-5-19(15)33-21;/h2-5,12-14H,6-11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNOMEGPJQIQFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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